2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol is a complex organic compound with the molecular formula C17H16BrF4NO2. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar multi-step reactions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol involves its interaction with molecular targets through its functional groups The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Shares similar halogen and trifluoromethyl groups.
4-Fluoro-3-(trifluoromethyl)benzylamine: Contains similar fluorine and trifluoromethyl groups.
Uniqueness
2-((5-Bromo-2-((4-fluoro-3-(trifluoromethyl)benzyl)amino)benzyl)amino)ethanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns not found in simpler analogs.
Properties
Molecular Formula |
C17H17BrF4N2O |
---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methylamino]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H17BrF4N2O/c18-13-2-4-16(12(8-13)10-23-5-6-25)24-9-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-25H,5-6,9-10H2 |
InChI Key |
NVLNNROOEICTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.